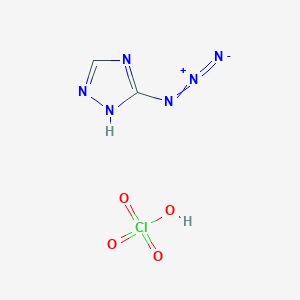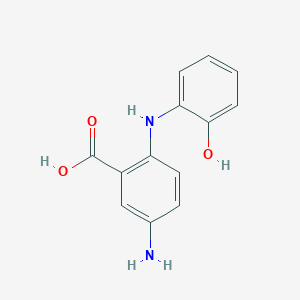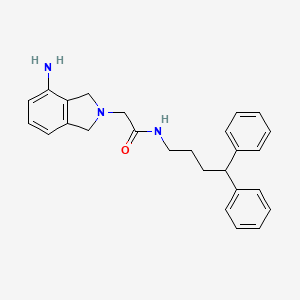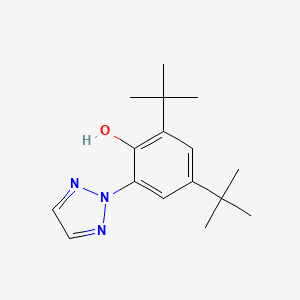![molecular formula C28H18N4O4 B14206745 6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine CAS No. 918309-98-5](/img/structure/B14206745.png)
6,6'-Dimethyl-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a bipyridine core with ethynyl linkages to nitrophenyl groups, making it a subject of interest in materials science and photochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine typically involves a multi-step process. One common method includes the following steps:
Formation of the Bipyridine Core: The bipyridine core can be synthesized through a coupling reaction of 2-bromo-6-methylpyridine using a palladium-catalyzed cross-coupling reaction.
Nitration: The final step involves the nitration of the ethynylated bipyridine to introduce nitrophenyl groups. This is typically done using a nitrating agent such as nitric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethynyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the reaction.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine involves its interaction with molecular targets through its bipyridine core and nitrophenyl groups. The bipyridine core can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The nitrophenyl groups can participate in electron transfer processes, making the compound useful in photochemical applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and reagent for lead determination.
N,N-Dimethyl-4-[(4-nitrophenyl)diazenyl]aniline: Known for its applications in nonlinear optics and as a dye intermediate.
Uniqueness
6,6’-Dimethyl-4,4’-bis[(4-nitrophenyl)ethynyl]-2,2’-bipyridine stands out due to its bipyridine core, which provides unique coordination chemistry properties, and its ethynyl linkages, which enhance its electronic properties. These features make it particularly valuable in the fields of materials science and photochemistry.
Properties
CAS No. |
918309-98-5 |
|---|---|
Molecular Formula |
C28H18N4O4 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
2-methyl-6-[6-methyl-4-[2-(4-nitrophenyl)ethynyl]pyridin-2-yl]-4-[2-(4-nitrophenyl)ethynyl]pyridine |
InChI |
InChI=1S/C28H18N4O4/c1-19-15-23(5-3-21-7-11-25(12-8-21)31(33)34)17-27(29-19)28-18-24(16-20(2)30-28)6-4-22-9-13-26(14-10-22)32(35)36/h7-18H,1-2H3 |
InChI Key |
AAJIDOFCGVLWKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=N1)C2=NC(=CC(=C2)C#CC3=CC=C(C=C3)[N+](=O)[O-])C)C#CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(4-Methylphenyl)methyl]amino}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14206662.png)



![2-({[(1R)-1-(Naphthalen-1-yl)ethyl]amino}methyl)phenol](/img/structure/B14206693.png)

![2-(4-Chlorophenyl)-3-(trifluoromethyl)naphtho[2,3-B]furan](/img/structure/B14206700.png)
![N-{[6-(3-Hydroxyphenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14206713.png)


![1,4-diazabicyclo[2.2.2]octane;dihydroxy(oxo)phosphanium](/img/structure/B14206730.png)

![1-[2-(Methylsulfanyl)phenyl]piperidin-4-one](/img/structure/B14206763.png)
![(10S)-N-[(4-Fluorophenyl)methyl]-3-hydroxy-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepine-2-carboxamide](/img/structure/B14206769.png)
